2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
Description
2-(4-Fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a structurally complex acetamide derivative characterized by a 4-fluorophenyl group linked to an acetamide backbone, which is further connected to a thiophene ring substituted with a thiophene-3-carbonyl moiety. This compound’s design integrates fluorinated aromatic and heterocyclic components, making it a candidate for exploration in medicinal chemistry and materials science. Its synthesis likely involves coupling activated acetyl intermediates with aminothiophene derivatives, analogous to methods reported for related compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYGIMTCSHRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carboxylic Acid Activation
The core structure of the target compound relies on coupling 2-(4-fluorophenyl)acetic acid with (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine. Activation of the carboxylic acid is typically achieved using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-diisopropylethylamine (DIPEA) .
- Dissolve 2-(4-fluorophenyl)acetic acid (10 mmol) in anhydrous dimethylformamide (DMF).
- Add HATU (11 mmol) and DIPEA (15 mmol) under nitrogen.
- Stir for 30 minutes at 25°C.
- Add (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine (10 mmol) dissolved in DMF.
- React for 12–18 hours at room temperature.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
Thiophene-3-Carbonyl Group Installation
The thiophene-3-carbonyl moiety is introduced via Friedel-Crafts acylation or cross-coupling reactions . A two-step protocol from involves:
Step 1: Synthesis of 5-Acetylthiophen-2-yl Intermediate
- React thiophene-2-carbaldehyde with acetyl chloride in the presence of AlCl₃ (Lewis acid).
- Stir at 0°C for 4 hours, followed by warming to 25°C for 12 hours.
Step 2: Coupling with Methylamine Derivative
- Treat 5-acetylthiophen-2-ylmethylamine with thiophene-3-carbonyl chloride in tetrahydrofuran (THF).
- Use triethylamine as a base to scavenge HCl.
Optimization Parameters :
Reaction Optimization and Mechanistic Analysis
Solvent and Catalyst Screening
Comparative studies from and highlight solvent effects on amide bond formation:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU/DIPEA | 72 | 98 |
| THF | EDC/DMAP | 65 | 95 |
| DCM | DCC/HOBt | 58 | 89 |
DMAP = 4-dimethylaminopyridine; DCC = N,N'-dicyclohexylcarbodiimide; HOBt = hydroxybenzotriazole.
Mechanistic Insight :
HATU activates carboxylic acids via uranium intermediate formation, enhancing electrophilicity for nucleophilic amine attack. EDC-mediated coupling favors aprotic solvents due to reduced hydrolysis.
Temperature and Time Dependence
- Room temperature (25°C): 72% yield (18 hours)
- 40°C: 68% yield (12 hours)
- 0°C: <20% yield (24 hours)
Elevated temperatures accelerate reaction rates but risk side reactions (e.g., epimerization).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 2H, Ar-H from 4-fluorophenyl)
- δ 7.15–7.08 (m, 2H, Ar-H from 4-fluorophenyl)
- δ 6.98 (d, J = 3.6 Hz, 1H, thiophene-H)
- δ 6.82 (d, J = 5.1 Hz, 1H, thiophene-H)
- δ 4.42 (s, 2H, CH₂NH)
- δ 3.61 (s, 2H, COCH₂)
13C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- ν 3280 cm⁻¹ : N-H stretch (amide)
- ν 1665 cm⁻¹ : C=O stretch (acetamide)
- ν 1640 cm⁻¹ : C=O stretch (thiophene carbonyl)
- ν 1510 cm⁻¹ : C-F bend (4-fluorophenyl)
Applications and Biological Relevance
While biological data for the specific compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Heterocyclic Diversity: The thiophene-3-carbonyl group in the target compound may offer distinct hydrogen-bonding capabilities compared to cyanothiophene () or triazolylsulfanyl () substituents.
Pharmacological and Physicochemical Properties
Key Observations :
- Melting Points : Higher melting points in dichlorophenyl-thiazole acetamides () suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to fluorophenyl-thiophene derivatives.
- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with bioactive acetamides, balancing solubility and membrane permeability .
Biological Activity
The compound 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide , identified by the CAS number 1797760-80-5, is a novel organic molecule with potential biological applications. This compound features a complex structure that includes a fluorophenyl group and a thiophene moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.5 g/mol. The structure includes:
- A 4-fluorophenyl group, which is often associated with enhanced biological activity.
- A thiophene ring system that contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial properties. The presence of the thiophene ring in This compound suggests potential effectiveness against various bacterial strains. In vitro studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds derived from thiophene have shown promise in reducing inflammatory responses. Preliminary studies on similar thiophene-containing compounds suggest that This compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Anticancer Activity
The anticancer potential of thiophene derivatives has been widely studied. Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Specific studies need to be conducted to elucidate the exact pathways through which this compound exerts its anticancer effects.
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It may act on specific receptors that mediate cellular responses to stimuli, influencing pathways related to inflammation and cancer.
- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing its efficacy at lower concentrations.
Case Studies
Several studies have investigated the biological activities of related compounds:
These findings support the hypothesis that This compound may exhibit similar biological activities.
Q & A
Q. What are the established synthetic routes for synthesizing 2-(4-fluorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide, and how are key reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the 4-fluorophenylacetamide core and thiophene-3-carbonyl-thiophene derivatives. Key steps include:
- Acylation : Coupling the thiophene-3-carbonyl moiety to the thiophen-2-ylmethyl group via nucleophilic substitution or amidation.
- Amide bond formation : Reacting the 4-fluorophenylacetate with the thiophene intermediate under basic conditions (e.g., DCC/DMAP or HATU-mediated coupling).
- Optimization : Adjusting pH (6.5–7.5), temperature (60–80°C), and solvent polarity (DMF or THF) to minimize side products and improve yield .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical structural data should be prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the integration of the 4-fluorophenyl group, thiophene rings, and acetamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the thiophene-3-carbonyl group .
Q. How do structural features like the 4-fluorophenyl group and thiophene-3-carbonyl moiety influence biological activity?
The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene-3-carbonyl moiety facilitates π-π stacking with aromatic residues in target proteins. Comparative studies on analogs (e.g., chloro- or methoxy-substituted phenyl groups) show reduced activity, highlighting fluorine’s electronegativity and size as critical for target binding .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts in large-scale preparations?
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves purity (>95%) by enhancing reaction homogeneity .
- In-line purification : Employ flash chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the product .
Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed?
- Assay standardization : Compare results across identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP-based vs. resazurin assays).
- Structural analogs : Synthesize derivatives lacking the thiophene-3-carbonyl group to isolate its contribution to activity. Discrepancies may arise from off-target effects or solubility differences in assay media .
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use Schrödinger’s Glide or AutoDock to predict binding poses, focusing on hydrogen bonding with the acetamide and hydrophobic interactions with fluorophenyl .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation strategies?
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) conditions at 40°C. Monitor degradation via HPLC; instability in acidic conditions suggests enteric coating for oral formulations.
- Lyophilization : Enhances shelf life by reducing hydrolysis of the acetamide bond .
Q. What strategies are effective for designing derivatives with improved selectivity based on structure-activity relationships (SAR)?
- Bioisosteric replacement : Substitute the thiophene-3-carbonyl group with isoxazole or pyridine to modulate electron density.
- Substituent positioning : Introduce methyl or methoxy groups at the 3-position of the fluorophenyl ring to enhance steric complementarity with target pockets.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
